8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1,3-dimethylxanthine with 3-methylbenzyl chloride in the presence of a base to form the 7-(3-methylbenzyl)-1,3-dimethylxanthine intermediate. This intermediate is then reacted with 4-(furan-2-ylcarbonyl)piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the furan ring.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-6-[4-(2-furoyl)piperazin-1-yl]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain piperazine moieties and are studied for their biological activities.
Uniqueness
The uniqueness of 8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N6O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H26N6O4/c1-16-6-4-7-17(14-16)15-30-19-20(26(2)24(33)27(3)22(19)32)25-23(30)29-11-9-28(10-12-29)21(31)18-8-5-13-34-18/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
HJZKAHPOYBVDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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